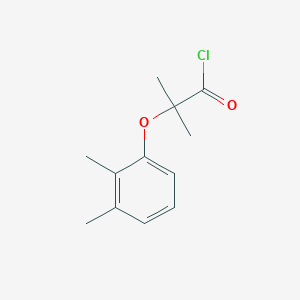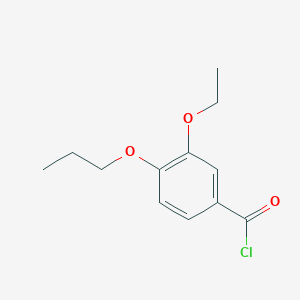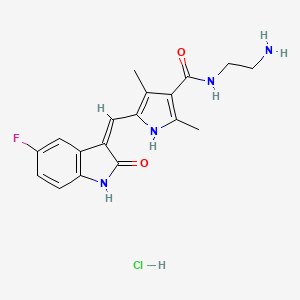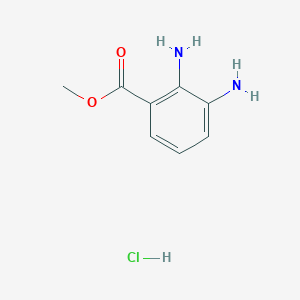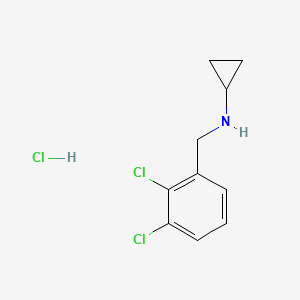
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride
Übersicht
Beschreibung
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is a chemical compound . It is offered as a novel building block for research .
Molecular Structure Analysis
The molecular structure of N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride is not explicitly provided in the available resources .Chemical Reactions Analysis
The specific chemical reactions involving N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride are not detailed in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride are not explicitly detailed in the available resources .Wissenschaftliche Forschungsanwendungen
LSD1 Inhibitors for CNS Diseases : Cyclopropanamine compounds, including N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride, have been explored for their potential use as LSD1 inhibitors. LSD1, a lysine-specific demethylase, plays a crucial role in the methylation and demethylation of histones, which is essential for DNA packaging in eukaryotic cells. Inhibiting LSD1 has shown promise for treating a variety of central nervous system (CNS) diseases such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Synthesis and Chemical Transformation : The synthesis and chemical transformation of related cyclopropanamine compounds have been extensively studied. For instance, a study describes the synthesis of trans-2-(Trifluoromethyl)cyclopropanamine, highlighting the transformation of the carboxy group into the trifluoromethyl group using sulfur tetrafluoride (A. V. Bezdudny et al., 2011).
Applications in Monoamine Oxidase Inhibition : Cyclopropanamine compounds have been investigated for their monoamine oxidase inhibitory properties. Hydroxy- and methoxy-substituted phenylcyclopropylamines, which are structurally related to N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride, are known to inhibit monoamine oxidase and mimic hallucinogens (C. Faler & M. Joullié, 2007).
Cyclopropanation Reactions in Medicinal Chemistry : Cyclopropanes, including derivatives of cyclopropanamine, are commonly used in medicinal chemistry due to their unique spatial and electronic features, combined with high metabolic stability. The direct transfer of cyclopropyl groups to nitrogen atoms in heterocycles or amides has been developed, considering the importance of nitrogenated compounds in the pharmaceutical industry (A. Gagnon et al., 2007).
Oxidative N-dealkylation Studies : The oxidative N-dealkylation of N-cyclopropylamines has been studied to understand the inactivation of cytochrome P450 enzymes. These studies provide insight into the reactive intermediates and the fate of the cyclopropyl group during such biochemical processes (C. L. Shaffer et al., 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)6-13-8-4-5-8;/h1-3,8,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSGVXVWMSBMJDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C(=CC=C2)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978133 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorobenzyl)cyclopropanamine hydrochloride | |
CAS RN |
625437-42-5 | |
| Record name | N-[(2,3-Dichlorophenyl)methyl]cyclopropanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420718.png)
![4-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420723.png)
![3-[(3-Chlorobenzyl)oxy]benzoyl chloride](/img/structure/B1420724.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1420725.png)

